1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine
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Overview
Description
1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a trifluoromethyl group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by its attachment to the piperidine ring. The trifluoromethyl group can be introduced through various fluorination techniques.
Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones under acidic or basic conditions.
Attachment to Piperidine Ring: The pyrazole derivative is then reacted with a piperidine precursor, often through nucleophilic substitution or coupling reactions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote electrophilic or nucleophilic fluorination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halides, sulfonates, and other electrophiles or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Materials Science: The compound’s fluorinated moiety can impart desirable properties such as increased stability and hydrophobicity, making it useful in the development of advanced materials.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazole moiety may contribute to its overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-((1-methyl-1H-pyrazol-3-yl)methyl)piperidine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
4-(trifluoromethyl)piperidine:
1-methyl-1H-pyrazol-3-yl)methylamine: Contains the pyrazole moiety but lacks the piperidine ring, leading to different chemical behavior.
Uniqueness
1-((1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethyl)piperidine is unique due to the combination of its trifluoromethyl group and pyrazole moiety, which together impart distinct chemical and biological properties. This combination can enhance its stability, binding affinity, and overall reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3/c1-16-5-4-10(15-16)8-17-6-2-9(3-7-17)11(12,13)14/h4-5,9H,2-3,6-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUMAWFFOXBJRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CN2CCC(CC2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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